molecular formula C10H14O2 B1428472 (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol CAS No. 1344927-26-9

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

Cat. No. B1428472
M. Wt: 166.22 g/mol
InChI Key: HHALPRVTSRTBPP-MRVPVSSYSA-N
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Description

“(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol” is a compound that is structurally similar to 4-Methoxyphenethylamine . 4-Methoxyphenethylamine is an organic compound used as a precursor for the synthesis of other organic compounds .


Synthesis Analysis

4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds by the alkylation reaction . It has been used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine) required for the immobilization of nitrogenated bases and oligonucleotides, and organopolyphosphazenes such as poly[bis(4-methoxy benzylamino)polyphosphazene] and poly[bis(4-methoxyphenethylamino)polyphosphazene] .


Molecular Structure Analysis

The linear formula of 4-Methoxyphenethylamine is CH3OC6H4CH2CH2NH2 . The molecular weight is 151.21 . The SMILES string is COc1ccc(CCN)cc1 .


Chemical Reactions Analysis

4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .


Physical And Chemical Properties Analysis

4-Methoxyphenethylamine is a liquid at room temperature . Its refractive index is 1.538 (lit.) . The boiling point is 138-140 °C/20 mmHg (lit.) 254-256 °C . The density is 1.031 g/mL at 20 °C (lit.) .

Scientific Research Applications

Differentiation of Prochiral Protons

The differentiation of prochiral protons, H S and H R, in chiral esters of 2-arylethan-1-ols, including compounds similar to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, was achieved using ytterbium d-3-heptafluorobutyrylcamphorate shift reagents in NMR spectrum studies (Coxon, Cambridge, & Nam, 2004).

Synthesis of Optically Pure Diols

The synthesis of optically pure diols, like (1R,2R)- and (1S,2S)-1,2-bis(pentafluorophenyl)ethane-1,2-diol, utilized intermediates structurally related to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol through lipase-catalyzed transesterification (Sakai et al., 2000).

Stereochemistry in Isoquinoline Synthesis

The stereochemistry of compounds such as (1R,4R)-1,2,3,4-tetrahydro-4-hydroxy-6-methoxy-2-methyl-1-phenylisoquinoline, related to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, has been determined, revealing relationships between absolute configuration and optical rotary dispersion (ORD) curves (Kametani, Sugi, Yagi, Fukumoto, & Shibuya, 1970).

Organometallic Chemistry and Catalysis

Studies in organometallic chemistry have explored the activation of compounds structurally similar to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, leading to the synthesis of various derivatives, demonstrating their potential in catalytic processes (Bustelo, Jiménez-Tenorio, Puerta, & Valerga, 2007).

Asymmetric Hydrogenation and Catalyst Synthesis

The compound DIPAMP, which includes a structure related to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, has been used in asymmetric hydrogenation, demonstrating the synthesis and characterization of dimeric catalyst precursors (Preetz et al., 2009).

Synthesis of Antimicrobial Compounds

Synthesis of compounds like 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one, structurally related to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, has shown potential in the development of antimicrobial agents (Sherekar, Kakade, & Padole, 2021).

Safety And Hazards

4-Methoxyphenethylamine is classified as a dangerous substance according to the GHS05 pictogram . The hazard statements include H314 . The precautionary statements include P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363, and P405 .

properties

IUPAC Name

(1R)-1-(2-methoxy-4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHALPRVTSRTBPP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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